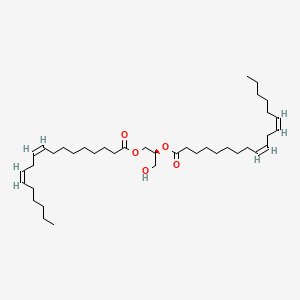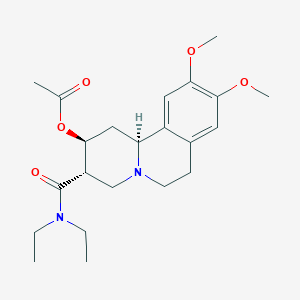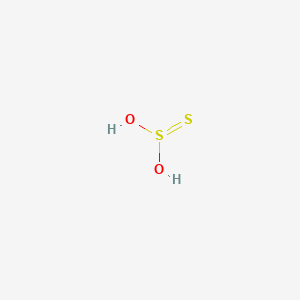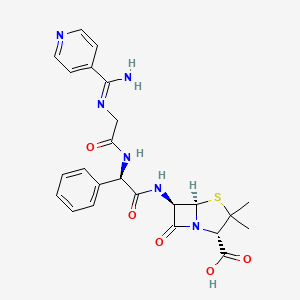
Pirbenicillin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pirbenicillin is a semisynthetic penicillin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.
Wissenschaftliche Forschungsanwendungen
Broad-Spectrum Antibacterial Activity
Pirbenicillin, a semisynthetic penicillin, has shown significant broad-spectrum antibacterial activity. It exhibits strong inhibitory effects on a variety of bacterial strains including Proteus aeruginosa, P. mirabilis, Enterobacter spp., Serratia spp., and Escherichia coli. It has been compared favorably against other penicillins like carbenicillin and ticarcillin in terms of activity against these bacteria (Bodey, Rodriguez, & Weaver, 1976), (Retsema, English, & Lynch, 1976).
Comparative Efficacy Against Pseudomonas aeruginosa
Studies comparing this compound with other antibiotics like ticarcillin and carbenicillin have shown its superior efficacy against Pseudomonas aeruginosa, a common cause of infections in humans. This efficacy is particularly pronounced at different pH levels and inoculum sizes (Murakawa & Sabath, 1977).
Interaction with Other Antibiotics
This compound has been studied in combination with other antibiotics like gentamicin. The combination has shown enhanced inhibitory and bactericidal effects against various bacterial isolates, suggesting the potential for combined antibiotic therapies (Lopez et al., 1977).
Pharmacokinetic Parameters
Research on the pharmacokinetic parameters of this compound in animal models like mice has provided insights into its absorption, distribution, metabolism, and excretion. These studies are crucial for understanding how the drug behaves in the body and for optimizing its clinical use (English, Girard, & Retsema, 1976).
Comparative Studies with Other Penicillins
Comparative studies with other penicillins have highlighted the unique properties of this compound. Its activity against a range of gram-negative organisms, including Klebsiella species and E. coli, has been a point of interest in such studies, helping to differentiate it from other antibiotics in its class (Wise et al., 1978).
Eigenschaften
CAS-Nummer |
55975-92-3 |
|---|---|
Molekularformel |
C24H26N6O5S |
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C24H26N6O5S/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29-20(32)16(13-6-4-3-5-7-13)28-15(31)12-27-19(25)14-8-10-26-11-9-14/h3-11,16-18,22H,12H2,1-2H3,(H2,25,27)(H,28,31)(H,29,32)(H,34,35)/t16-,17-,18+,22-/m1/s1 |
InChI-Schlüssel |
WRFCGBVLTRJBKN-QSNWEANLSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)O)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)O)C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)O)C |
Andere CAS-Nummern |
55975-92-3 |
Synonyme |
6-(D-2-phenyl-2-(N-4-pyridylformimidyl aminoacetamido)acetamido)penicillanic acid CP-33,994 CP-33994-2 pirbenicillin pirbenicillin, (D-(2S-(2alpha,5alpha,6beta)))-isomer pirbenicillin, monosodium salt, (D-(2S-(2alpha,5alpha,6beta)))-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



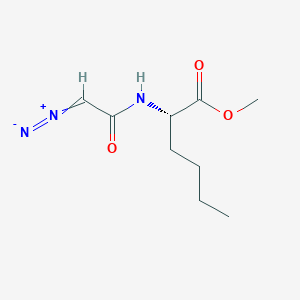
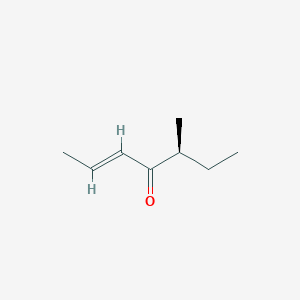
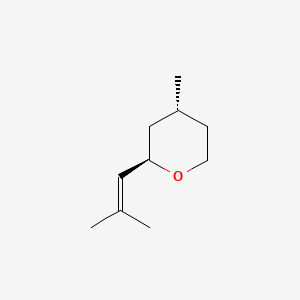
![7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B1242029.png)
![N-[4-(indol-3-yl)butanoyl]-L-cysteine](/img/structure/B1242032.png)
![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-N-[6-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexyl]pentanediamide](/img/structure/B1242034.png)

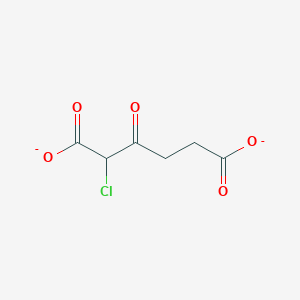

![TG(18:1(9Z)/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso3]](/img/structure/B1242041.png)
